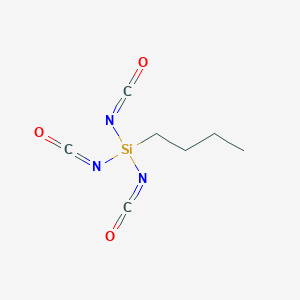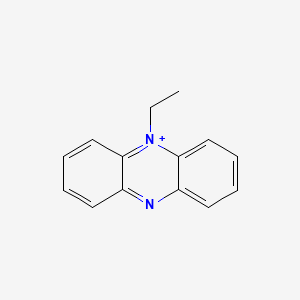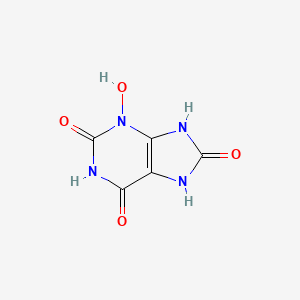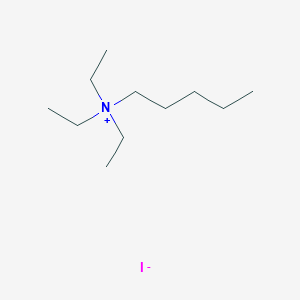![molecular formula C14H7NO3 B14701570 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione CAS No. 24957-29-7](/img/structure/B14701570.png)
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-oxa-10-azatetracyclo[86002,7011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione is a complex organic compound characterized by its unique tetracyclic structure
Méthodes De Préparation
The synthesis of 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione involves multiple steps, typically starting with the formation of the core tetracyclic structure. The synthetic routes often require specific reaction conditions, such as controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound.
Applications De Recherche Scientifique
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context in which the compound is used, but they often involve binding to enzymes or receptors, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione stands out due to its unique tetracyclic structure and the specific functional groups it contains. Similar compounds may include other tetracyclic molecules with different substituents or variations in the ring structure. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties.
Propriétés
Numéro CAS |
24957-29-7 |
|---|---|
Formule moléculaire |
C14H7NO3 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione |
InChI |
InChI=1S/C14H7NO3/c16-13-10-7-11-9-4-2-1-3-8(9)5-6-15(11)12(10)14(17)18-13/h1-7H |
Clé InChI |
FJENEFUIQPDIIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN3C2=CC4=C3C(=O)OC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


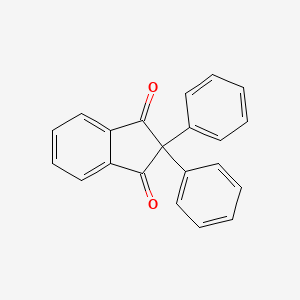

![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

